

# Physical properties of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

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## Compound of Interest

**Compound Name:** (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

**Cat. No.:** B1322072

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## Technical Data Sheet: (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

An In-depth Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and spectral properties of **(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol**. It includes key quantitative data, detailed experimental protocols for property determination and synthesis, and visualizations of relevant chemical workflows.

## Compound Identification

**(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol** is a fluorinated aromatic alcohol. The presence of the trifluoromethyl group significantly influences its electronic properties and reactivity, making it a valuable building block in medicinal chemistry and materials science.

Identifier	Value
IUPAC Name	[4-[4-(trifluoromethyl)phenyl]phenyl]methanol[1]
CAS Number	457889-46-2[1]
Molecular Formula	C <sub>14</sub> H <sub>11</sub> F <sub>3</sub> O[1][2]
Molecular Weight	252.23 g/mol [1][2][3]
InChIKey	YCVFDTRUBSFXSA-UHFFFAOYSA-N
Canonical SMILES	C1=CC(=CC=C1CO)C2=CC=C(C=C2)C(F)(F)F[1]

## Physical and Chemical Properties

The compound is a stable solid under standard conditions. Its high melting point is characteristic of rigid biphenyl structures.

Property	Value
Melting Point	147-149 °C[3]
Appearance	White to off-white solid[3]
Boiling Point	Experimental data not readily available.
pKa	Experimental data not readily available.
Solubility	Limited solubility in water; more readily soluble in organic solvents like ethanol, methanol, and ethers.[4]
Storage	Store at room temperature, sealed in a dry environment.[3]

## Spectral Data

While specific experimental spectra for this compound are not widely published, the expected characteristics based on its structure are outlined below.

Technique	Expected Characteristics
<sup>1</sup> H NMR	Aromatic protons (in the 7-8 ppm range), a singlet for the benzylic methylene protons (-CH <sub>2</sub> -), and a broad singlet for the hydroxyl proton (-OH).
<sup>13</sup> C NMR	Signals for aromatic carbons, the benzylic carbon (~60-70 ppm), and a characteristic quartet for the trifluoromethyl carbon due to C-F coupling.
<sup>19</sup> F NMR	A sharp singlet corresponding to the -CF <sub>3</sub> group.
IR Spectroscopy	A broad absorption band for the O-H stretch (around 3200-3600 cm <sup>-1</sup> ), C-H stretches (aromatic and aliphatic), C=C aromatic stretches (around 1400-1600 cm <sup>-1</sup> ), and strong C-F stretching bands (around 1100-1300 cm <sup>-1</sup> ).

## Experimental Protocols

The following sections detail generalized but robust methods for the determination of key physical properties and a specific protocol for the synthesis of the title compound.

### Melting Point Determination (Capillary Method)

A standard and reliable method for determining the melting point of a crystalline solid.

- **Sample Preparation:** A small amount of the dry, crystalline **(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol** is finely crushed into a powder. The powder is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (e.g., a Thomas-Hoover Uni-Melt or similar device).
- **Measurement:** The sample is heated at a controlled rate (initially rapid, then ~1-2 °C per minute near the expected melting point).

- Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. This range is reported as the melting point.

## Qualitative Solubility Test

This protocol provides a general assessment of the compound's solubility in various solvents.

- Sample Preparation: Approximately 10-20 mg of the compound is placed into a small test tube.
- Solvent Addition: The solvent to be tested (e.g., water, ethanol, DMSO, dichloromethane) is added dropwise (typically starting with 0.5 mL).
- Observation: The mixture is agitated or vortexed for 1-2 minutes. The sample is visually inspected for dissolution.
- Classification: The solubility is classified as "soluble" (no solid remains), "partially soluble" (some solid remains but a noticeable amount has dissolved), or "insoluble" (no visible change).

## Synthesis via Reduction

A documented method for synthesizing **(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol** involves the reduction of its corresponding carboxylic acid.<sup>[3]</sup>

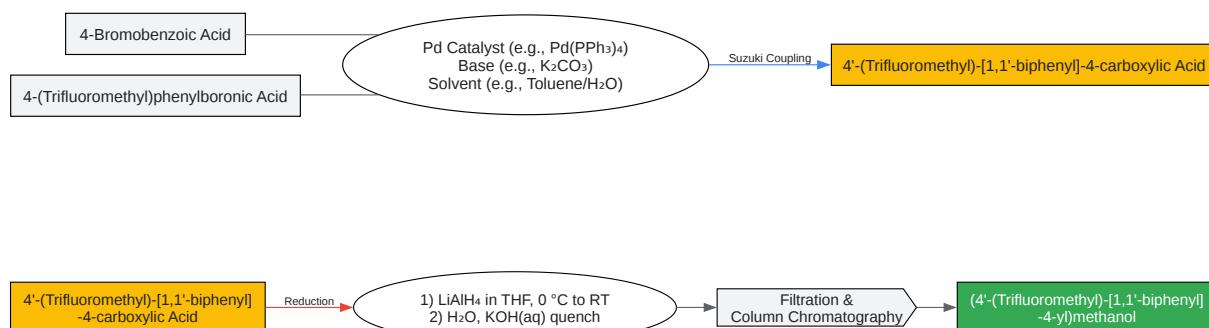
- Reaction Setup: Lithium aluminum hydride (LiAlH<sub>4</sub>, 2.0 M solution in THF, 6.00 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 10 mL) in a flame-dried flask under a nitrogen atmosphere and cooled to 0 °C.
- Addition of Precursor: A solution of 4'-[4-(trifluoromethyl)phenyl]benzoic acid (1.5 mmol) in anhydrous THF (10 mL) is added dropwise to the stirred LiAlH<sub>4</sub> solution.
- Reaction: The mixture is allowed to warm to room temperature and stirred for 4 hours.
- Work-up and Quenching: The reaction is cooled back to 0 °C. Water (0.23 mL), 3.0 M potassium hydroxide (KOH) solution (0.23 mL), and finally more water (0.77 mL) are added

sequentially and slowly to quench the excess LiAlH<sub>4</sub>. The mixture is stirred at 0 °C for an additional hour.

- **Isolation:** The resulting solid residue is removed by filtration. The organic phase is dried over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography to yield the final compound.[3]

## Visualizations: Synthesis Workflows

The synthesis of **(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol** typically involves the creation of the biphenyl backbone followed by functional group modification.



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